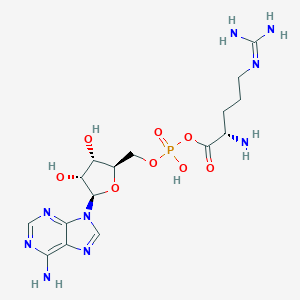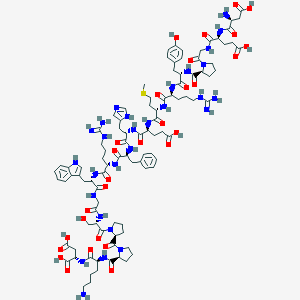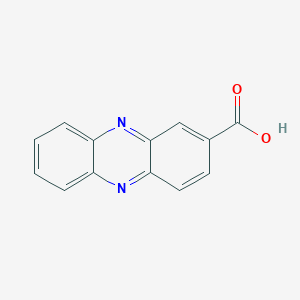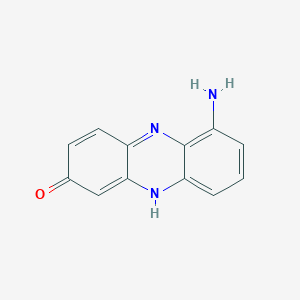
6-Amino-2-phenazinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-phenazinol is a chemical compound that belongs to the phenazine family. It is an organic molecule that has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
6-Amino-2-phenazinol has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-phenazinol is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and cancer cells. It may also interact with DNA and cause damage, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
6-Amino-2-phenazinol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Amino-2-phenazinol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antibiotics and antifungal agents. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Amino-2-phenazinol. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of research is its potential use in combination with other drugs to enhance their efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of 6-Amino-2-phenazinol.
Métodos De Síntesis
The synthesis of 6-Amino-2-phenazinol involves the reaction between 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Propiedades
Número CAS |
18450-04-9 |
|---|---|
Nombre del producto |
6-Amino-2-phenazinol |
Fórmula molecular |
C12H9N3O |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
6-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2 |
Clave InChI |
ICFVDXCKNQBHBJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N |
SMILES canónico |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
Sinónimos |
6-Amino-2-phenazinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



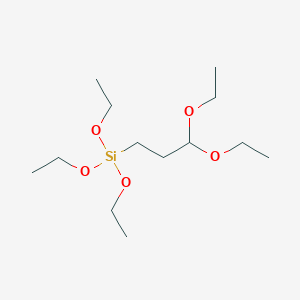
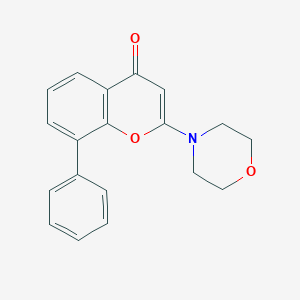
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
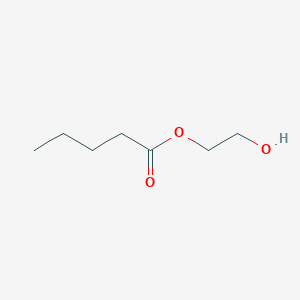
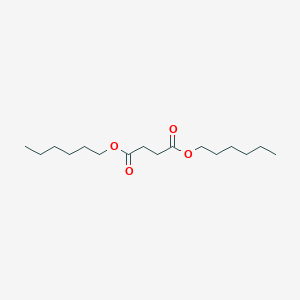
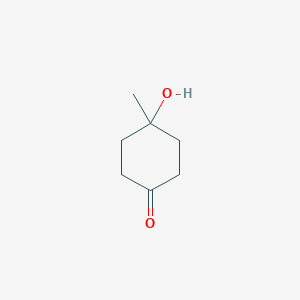
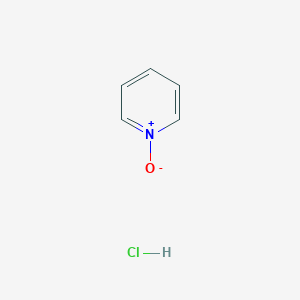
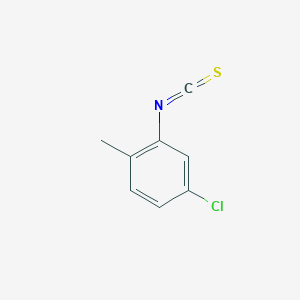
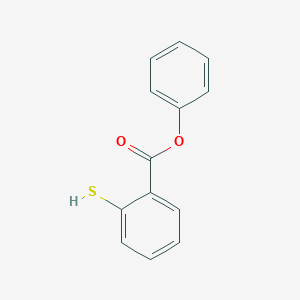

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
